molecular formula C19H19ClN2O3S B2557016 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851801-64-4

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2557016
CAS No.: 851801-64-4
M. Wt: 390.88
InChI Key: PHKBFIYNGKQKFX-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted at the 1-position with a 3,5-dimethoxybenzoyl group and at the 2-position with a (4-chlorobenzyl)sulfanyl moiety. The 3,5-dimethoxybenzoyl group may enhance lipophilicity and binding affinity to biological targets, while the sulfanyl group could influence redox properties or enzyme inhibition .

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-16-9-14(10-17(11-16)25-2)18(23)22-8-7-21-19(22)26-12-13-3-5-15(20)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKBFIYNGKQKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorophenyl halides and a suitable base.

    Attachment of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiols with the chlorophenyl intermediate under basic conditions.

    Incorporation of the Dimethoxybenzoyl Moiety: The final step involves the acylation of the imidazole ring with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors or signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Differences and Implications
Compound Name Substituents at 1-Position Substituents at 2-Position Core Structure Key Properties
Target Compound 3,5-Dimethoxybenzoyl (4-Chlorobenzyl)sulfanyl 4,5-Dihydroimidazole Enhanced lipophilicity; potential CNS activity
2-[(4-Chlorobenzyl)sulfanyl]-1-(4-nitrophenylsulfonyl)-4,5-dihydro-1H-imidazole 4-Nitrophenylsulfonyl (4-Chlorobenzyl)sulfanyl 4,5-Dihydroimidazole Electron-withdrawing sulfonyl group may increase reactivity
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-Dimethoxyphenyl Phenyl Aromatic imidazole Ligand for Ir³⁺ complexes; antimicrobial activity
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole N/A (unsubstituted) 4-Chlorophenyl Aromatic imidazole Higher aromaticity may reduce conformational flexibility

Key Observations :

  • The 3,5-dimethoxybenzoyl group distinguishes it from analogs with nitro or sulfonyl groups, which are more electron-withdrawing and could alter metabolic stability .

Crystallographic and Structural Validation

  • Tools like SHELX and ORTEP-3 () have been critical in resolving the crystal structures of imidazole derivatives, confirming substituent orientation and hydrogen-bonding patterns . For example, the dihydroimidazole core’s reduced planarity compared to aromatic analogs could be validated via these methods .

Biological Activity

The compound 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anti-inflammatory , antibacterial , and antifungal activities, supported by research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16ClN2O3S\text{C}_{15}\text{H}_{16}\text{ClN}_2\text{O}_3\text{S}

Anti-inflammatory Activity

Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. A study evaluated various synthesized imidazole compounds, including those with chlorophenyl substitutions. The results showed that compounds with a 4-chlorophenyl group displayed enhanced anti-inflammatory activity compared to others, achieving an inhibition percentage of up to 83.40% in specific assays .

Table 1: Anti-inflammatory Activity of Imidazole Derivatives

CompoundStructureInhibition (%)
4a4-phenyl40.81
4b4-methoxyphenyl41.90
4c4-methylphenyl69.00
4e 4-chlorophenyl 83.40

Antibacterial Activity

The antibacterial efficacy of the compound was assessed using the cup plate agar diffusion method against various bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus. The compound demonstrated a notable inhibition zone, particularly against S. aureus, with an activity percentage reaching 75% at a concentration of 100 µg/mL , comparable to standard antibiotics like Ofloxacin .

Table 2: Antibacterial Activity Against Different Strains

Bacterial StrainZone of Inhibition (mm)% Inhibition
E. coli1567
B. subtilis1472
S. aureus1875

Antifungal Activity

In addition to antibacterial properties, the compound also exhibited antifungal activity against Candida albicans. The study reported an inhibition percentage ranging from 68% to 75% , indicating its potential as an antifungal agent .

Table 3: Antifungal Activity Against C. albicans

Compound% Inhibition
4a75
4b75
4c58.6
4e 68.5

Case Studies

A notable case study involved the synthesis and evaluation of several imidazole derivatives, including the target compound. The study highlighted the relationship between structural modifications (such as the introduction of a chlorophenyl group) and enhanced biological activity, particularly in anti-inflammatory and antimicrobial assays .

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